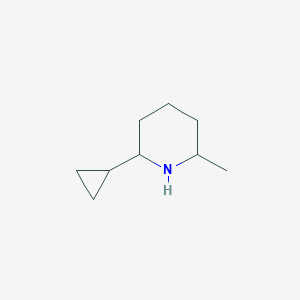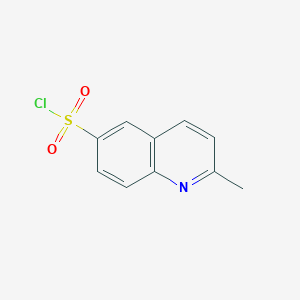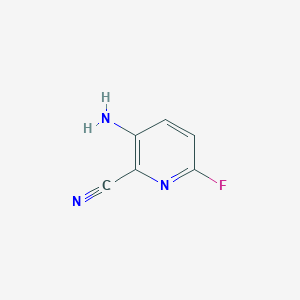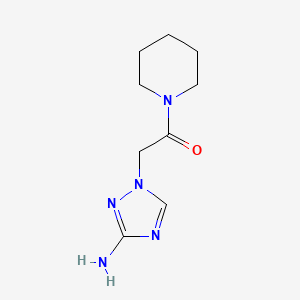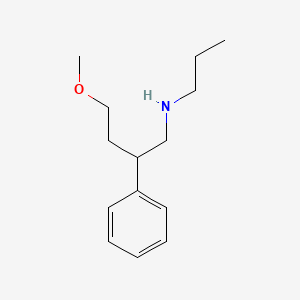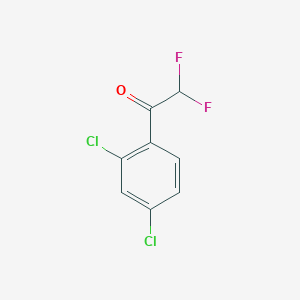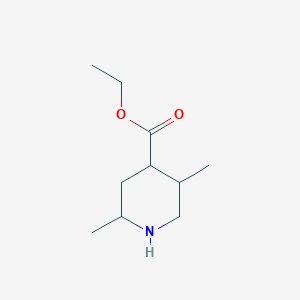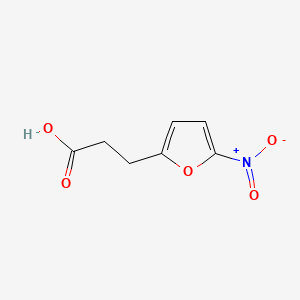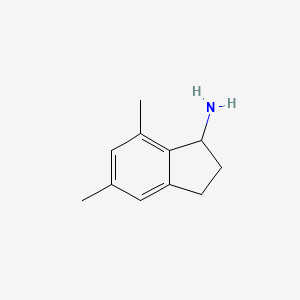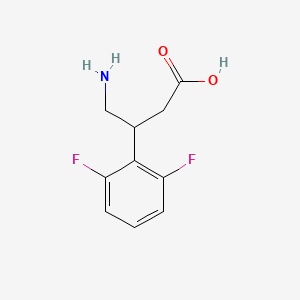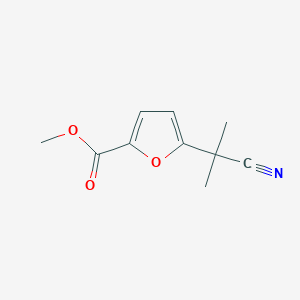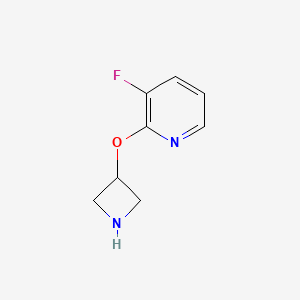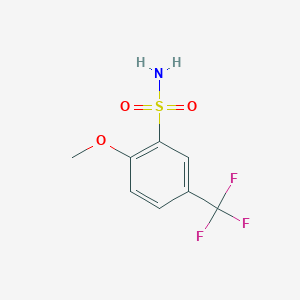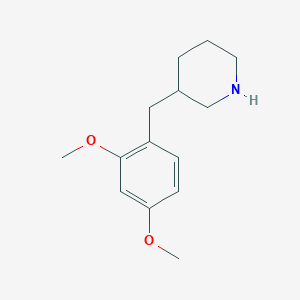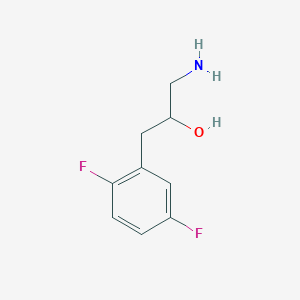
1-Amino-3-(2,5-difluorophenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(2,5-difluorophenyl)propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, with two fluorine atoms substituted on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(2,5-difluorophenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol undergoes amination using reagents like ammonia (NH3) or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-(2,5-difluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced further to remove the hydroxyl group, forming an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 1-Amino-3-(2,5-difluorophenyl)propan-2-one.
Reduction: Formation of 1-Amino-3-(2,5-difluorophenyl)propane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Amino-3-(2,5-difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(2,5-difluorophenyl)propan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The fluorine atoms may enhance the compound’s stability and binding affinity due to their electronegativity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-3-(2,4-difluorophenyl)propan-2-ol
- 2-Amino-3-(2,4-difluorophenyl)propan-1-ol
- 3-Amino-2-(2,4-difluorophenyl)propan-1-ol
Uniqueness
1-Amino-3-(2,5-difluorophenyl)propan-2-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups provides versatility in chemical modifications and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
1-amino-3-(2,5-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c10-7-1-2-9(11)6(3-7)4-8(13)5-12/h1-3,8,13H,4-5,12H2 |
Clave InChI |
YMFNUYDAFMBYHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CC(CN)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


